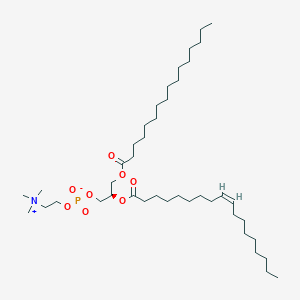

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

描述

1-棕榈酰-2-油酰-sn-甘油-3-磷酸胆碱,通常称为POPC,是一种二酰基甘油磷脂。它是真核细胞中细胞膜的重要组成部分,广泛应用于生物物理实验。 POPC以其模拟细胞膜环境的作用而闻名,使其成为研究膜蛋白和脂质相互作用的宝贵工具 .

准备方法

合成路线和反应条件

POPC可以通过甘油与棕榈酸和油酸的酯化反应合成。该过程包括以下步骤:

酯化: 甘油在sn-1位与棕榈酸酯化,在sn-2位与油酸酯化。

磷酸化: 所得二酰基甘油随后用磷酸胆碱磷酸化形成POPC.

工业生产方法

在工业环境中,POPC通常使用酶法生产,以确保高纯度和高产率。 该过程涉及使用脂肪酶催化酯化反应,然后进行色谱等纯化步骤以分离最终产物 .

化学反应分析

科学研究应用

Biophysical Research

POPC is extensively used as a model lipid in biophysical experiments due to its structural similarity to mammalian phospholipids. It is crucial for studying lipid bilayers and membrane dynamics.

- Lipid Rafts Study : POPC has been employed to investigate the formation and function of lipid rafts, which are microdomains within cell membranes that play critical roles in signaling and protein sorting .

- Membrane Mimicry : The compound is utilized in systems that mimic cellular membranes, aiding in the understanding of membrane-associated processes and interactions .

Drug Delivery Systems

POPC is integral to the development of liposomes, which are vesicles used for drug delivery.

- Liposome Preparation : It has been used to prepare liposomes for various applications, including the delivery of therapeutic agents to human umbilical vein endothelial cells (HUVEC) to study interleukin-induced clotting processes .

- Phase Separation Studies : POPC's properties allow researchers to conduct phase separation studies that are essential for understanding the behavior of lipids in biological membranes .

Pulmonary Applications

POPC has significant implications in pulmonary medicine.

- Surfactant Properties : Its ability to reduce surface tension at the air-liquid interface makes it effective in preventing alveolar collapse and managing pulmonary edema. This property is particularly relevant in the context of neonatal respiratory distress syndrome .

Neurological Research

Research has shown that POPC plays a role in neurological health.

- Peripheral Neuropathy Studies : Investigations into changes in fatty acid composition of myelin have linked alterations in POPC levels with peripheral neuropathy. Mice lacking specific metabolic pathways showed decreased synthesis of fatty acids including POPC, leading to neuropathic symptoms .

Cancer Research

POPC's involvement in cancer biology has been highlighted through various studies.

- Tumor Cell Invasiveness : In pancreatic ductal adenocarcinoma research, POPC was identified as a significant component influencing tumor cell invasiveness and chemosensitivity, suggesting its potential as a biomarker or therapeutic target .

Data Table: Applications of POPC

Case Study 1: Liposome Formation and Clotting Process

In a study involving HUVEC, liposomes composed of POPC were utilized to analyze the effects of interleukin on clotting processes. The results indicated that POPC-containing liposomes effectively mimic cellular responses, providing insights into vascular biology and potential therapeutic interventions.

Case Study 2: Neuropathy and Fatty Acid Composition

Research involving mice lacking sterol regulatory element-binding factor-1c (Srebf1c) demonstrated that alterations in fatty acid synthesis, including decreased levels of POPC, were linked to peripheral neuropathy. This highlights the importance of lipid composition in neurological health and disease progression.

作用机制

POPC通过整合到脂质双层中并改变其物理性质来发挥作用。它与膜蛋白和其他脂质相互作用,影响膜流动性、渗透性和蛋白质功能。 POPC的分子靶点包括膜蛋白和脂筏,它们是膜内的微结构域,在细胞信号传导和运输中起着至关重要的作用 .

相似化合物的比较

类似化合物

1,2-二棕榈酰-sn-甘油-3-磷酸胆碱(DPPC): 与POPC不同,DPPC具有两个饱和脂肪酸链,使其流动性较低,刚性较高.

1,2-二油酰-sn-甘油-3-磷酸胆碱(DOPC): DOPC具有两个不饱和脂肪酸链,使其流动性比POPC更高.

POPC的独特性

POPC独一无二地结合了一个饱和脂肪酸链和一个不饱和脂肪酸链,在流动性和稳定性之间取得平衡,使其成为研究膜动力学和相互作用的理想模型脂质 .

生物活性

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a significant phospholipid widely studied for its biological activity and role in cellular processes. This article examines the biological properties of POPC, including its interactions with proteins, effects on membrane dynamics, and implications in various physiological contexts.

Structural Overview

POPC is a diacylglycerol phospholipid characterized by a saturated palmitic acid chain at the sn-1 position and an unsaturated oleic acid chain at the sn-2 position. This unique structure contributes to its fluidity and functionality within cellular membranes.

Biological Functions

Membrane Dynamics

POPC is integral to the formation and stability of lipid bilayers, which are crucial for cellular integrity and signaling. Research has shown that POPC bilayers exhibit distinct phase behaviors influenced by hydration levels and the presence of other lipids. For instance, studies using neutron diffraction and Fourier transform infrared spectroscopy have demonstrated that POPC can form stable lamellar phases, which are essential for membrane organization and function .

Interaction with Proteins

POPC's ability to interact with various proteins has been extensively documented. For example, perilipin 3, a protein involved in lipid metabolism, shows differential insertion properties into lipid monolayers containing POPC. The C-terminal domain of perilipin 3 exhibits high affinity for saturated fatty acids, while the N-terminal region's amphipathic nature facilitates its interaction with lipid interfaces .

Moreover, POPC has been utilized in studies investigating the binding affinities of proteins to lipid membranes, revealing its role as a model phospholipid in biophysical experiments .

Case Studies

1. Effect on Enzyme Activity

A study investigated the influence of truncated oxidized phosphatidylcholines (OxPCs) on secreted phospholipase A2 (sPLA2) activity in POPC-containing vesicles. The results indicated that the inclusion of certain OxPCs could significantly modulate sPLA2 activity, suggesting potential anti-inflammatory effects attributed to POPC's structural properties . The findings highlight how POPC can affect enzymatic processes critical for inflammation and cellular signaling.

2. Liposome Preparation

POPC is frequently employed in liposome formulations for drug delivery and therapeutic applications. Its biocompatibility and ability to mimic mammalian cell membranes make it an ideal candidate for creating liposomes that can encapsulate drugs or genetic materials for targeted delivery . Studies have demonstrated that liposomes composed of POPC exhibit enhanced stability and efficacy in delivering therapeutic agents compared to those made from other phospholipids.

Research Findings

Recent studies have elucidated various aspects of POPC's biological activity:

- Fluidity and Phase Behavior: POPC bilayers demonstrate increased fluidity compared to saturated phospholipids, facilitating protein mobility within membranes .

- Lipid Rafts Formation: POPC plays a critical role in the formation of lipid rafts, which are microdomains within membranes that organize signaling molecules and facilitate cellular communication .

- Optogenetic Applications: In synthetic biology, POPC has been used to create self-activating optogenetic systems, showcasing its versatility beyond traditional biological roles .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Membrane Formation | Forms stable bilayers essential for cellular integrity |

| Protein Interaction | Interacts with proteins like perilipin 3 affecting their functionality |

| Enzyme Modulation | Modulates sPLA2 activity influencing inflammatory responses |

| Drug Delivery | Used in liposome formulations enhancing drug stability and delivery |

| Lipid Raft Formation | Contributes to microdomain organization facilitating signaling |

| Optogenetic Applications | Used in synthetic biology for creating responsive systems |

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKGGKOPKCXLL-VYOBOKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101029642 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26853-31-6 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。